Cas no 854851-49-3 (2-(ethylsulfanyl)methylbutanoic acid)

2-(Ethylsulfanyl)methylbutanoic acid is a sulfur-containing carboxylic acid derivative characterized by its unique ethylthioether and methylbutanoic acid functional groups. This compound is of interest in organic synthesis and pharmaceutical applications due to its potential as a versatile intermediate. The presence of the ethylsulfanyl group enhances its reactivity in nucleophilic and electrophilic substitution reactions, while the butanoic acid moiety provides opportunities for further derivatization. Its structural features make it suitable for constructing complex molecules, particularly in the development of bioactive compounds or specialty chemicals. The compound's balanced lipophilicity and functional group compatibility contribute to its utility in fine chemical synthesis and material science research.
2-(ethylsulfanyl)methylbutanoic acid structure
854851-49-3 structure
Product Name:2-(ethylsulfanyl)methylbutanoic acid
CAS No:854851-49-3
MF:C7H14O2S
MW:162.249861240387
CID:6328665
PubChem ID:129925961
Update Time:2025-10-28

2-(ethylsulfanyl)methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(ethylsulfanyl)methylbutanoic acid
    • EN300-1853416
    • 2-[(ethylsulfanyl)methyl]butanoic acid
    • 854851-49-3
    • Inchi: 1S/C7H14O2S/c1-3-6(7(8)9)5-10-4-2/h6H,3-5H2,1-2H3,(H,8,9)
    • InChI Key: NOSFKXGHBIRTDR-UHFFFAOYSA-N
    • SMILES: S(CC)CC(C(=O)O)CC

Computed Properties

  • Exact Mass: 162.07145086g/mol
  • Monoisotopic Mass: 162.07145086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.6Ų

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Additional information on 2-(ethylsulfanyl)methylbutanoic acid

2-(Ethylsulfanyl)methylbutanoic acid (CAS No. 854851-49-3)

2-(Ethylsulfanyl)methylbutanoic acid, also known by its CAS number 854851-49-3, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of organic sulfides and is characterized by its sulfur-containing functional group, which plays a crucial role in its chemical reactivity and biological activity.

The molecular structure of 2-(Ethylsulfanyl)methylbutanoic acid consists of a butanoic acid backbone with an ethylsulfanyl substituent attached to the second carbon atom. This substitution introduces interesting electronic and steric effects, making the compound a valuable building block in organic synthesis. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the pharmaceutical industry.

One of the most promising applications of 2-(Ethylsulfanyl)methylbutanoic acid lies in its use as a precursor for the development of novel drugs. Researchers have explored its ability to act as a chiral auxiliary in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. This property is particularly valuable in the synthesis of biologically active compounds, where stereochemistry plays a critical role.

In addition to its role in drug discovery, 2-(Ethylsulfanyl)methylbutanoic acid has also been investigated for its potential in materials science. Its sulfur-containing functional group makes it a candidate for the development of new materials with unique electronic or mechanical properties. For instance, recent studies have explored its use in the synthesis of polymers with enhanced thermal stability and mechanical strength.

The synthesis of 2-(Ethylsulfanyl)methylbutanoic acid has been optimized through various methodologies, including both traditional organic synthesis techniques and modern catalytic processes. One notable advancement involves the use of transition metal catalysts to facilitate key steps in its preparation, such as coupling reactions or reductions. These improvements have significantly enhanced the efficiency and scalability of the synthesis process, making it more accessible for industrial applications.

From an environmental perspective, researchers have also examined the biodegradability and ecological impact of 2-(Ethylsulfanyl)methylbutanoic acid. Studies suggest that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and to develop strategies for minimizing any potential ecological risks.

In conclusion, 2-(Ethylsulfanyl)methylbutanoic acid, with its unique chemical properties and versatile applications, continues to be a subject of intense scientific interest. As research progresses, it is likely that new uses and improved synthetic methods will be discovered, further solidifying its importance in various fields of chemistry and materials science.

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